

Technical Guide to the Material Safety of 2-bromo-N-phenylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-bromo-N-phenylaniline**

Cat. No.: **B1276325**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive, officially verified Material Safety Data Sheet (MSDS) for **2-bromo-N-phenylaniline** (CAS No. 61613-22-7) is not readily available in publicly accessible records. This technical guide has been compiled by synthesizing information from chemical supplier databases and extrapolating data from the safety sheets of structurally similar compounds, such as 2-bromoaniline and other N-phenylaniline derivatives. The information herein should be used as a guide for preliminary safety assessment and handling procedures. It is imperative to conduct a thorough risk assessment before use and to handle this compound with the utmost caution in a controlled laboratory setting.

Chemical Identification and Physical Properties

2-bromo-N-phenylaniline is an aromatic amine derivative. Its core structure consists of a diphenylamine backbone with a bromine substituent on one of the phenyl rings.

Property	Value	Source
CAS Number	61613-22-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₂ H ₁₀ BrN	[1] [2] [3] [4] [5]
Molecular Weight	248.12 g/mol	[1] [2] [3] [4] [5]
Synonyms	N-(2-Bromophenyl)aniline	[1] [4]
Appearance	Clear, colorless to red to green liquid	[3]
Purity	≥97%	[4]
Storage Temperature	2-8°C, protect from light	[1] [4] [5]

Computational Chemistry Data:

Parameter	Value	Source
Topological Polar Surface Area (TPSA)	12.03 Å ²	[4]
logP (Octanol-Water Partition Coefficient)	4.1927	[4]
Hydrogen Bond Acceptors	1	[4]
Hydrogen Bond Donors	1	[4]
Rotatable Bonds	2	[4]

Hazard Identification and Toxicological Profile

While specific toxicological data for **2-bromo-N-phenylaniline** is limited, the hazards can be inferred from related anilines and brominated aromatic compounds. The primary routes of exposure are inhalation, ingestion, and skin contact.

GHS Hazard Classification (Inferred):

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 3	H311: Toxic in contact with skin
Acute Toxicity, Inhalation	Category 3	H331: Toxic if inhaled
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Repeated Exposure)	Category 2	H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-Term Hazard	Category 1	H410: Very toxic to aquatic life with long lasting effects

Note: This classification is based on the hazard profiles of structurally similar compounds like 2-bromoaniline and may not be fully representative.

Potential Health Effects:

- Inhalation: Toxic if inhaled. May cause respiratory tract irritation.
- Skin Contact: Toxic in contact with skin. Causes skin irritation.
- Eye Contact: Causes serious eye irritation.
- Ingestion: Harmful if swallowed.
- Chronic Exposure: May cause damage to organs through prolonged or repeated exposure. Aromatic amines are known to potentially cause methemoglobinemia, leading to cyanosis.

Experimental Protocols

General Handling and Storage Protocol

Engineering Controls:

- Work in a well-ventilated area, preferably within a certified chemical fume hood.
- Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

- Avoid contact with skin, eyes, and clothing.
- Avoid inhalation of vapor or mist.
- Do not eat, drink, or smoke in the laboratory area.
- Wash hands thoroughly after handling.
- Keep containers tightly closed when not in use.

Storage:

- Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
- Protect from light.
- Recommended storage temperature is between 2°C and 8°C.[\[1\]](#)[\[5\]](#)

Hypothetical Synthesis Protocol: Ullmann Condensation

A plausible method for the synthesis of **2-bromo-N-phenylaniline** is the Ullmann condensation reaction between 1-bromo-2-iodobenzene and aniline.

Materials:

- 1-bromo-2-iodobenzene
- Aniline
- Potassium carbonate (K_2CO_3)
- Copper(I) iodide (CuI)
- N,N-Dimethylformamide (DMF)
- Toluene
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

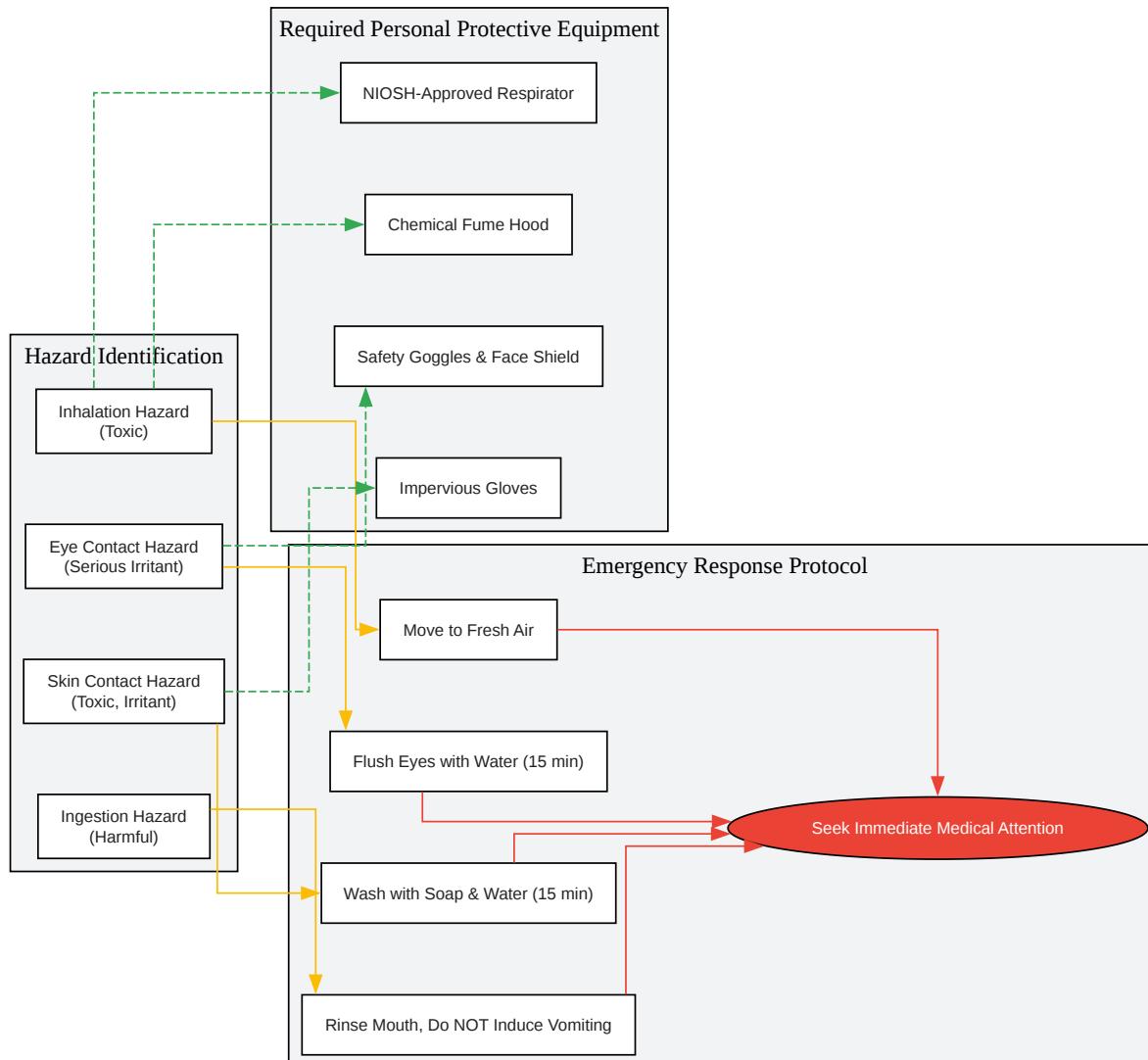
- To a reaction flask, add 1-bromo-2-iodobenzene, aniline, potassium carbonate, and copper(I) iodide in a suitable solvent such as DMF or toluene.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150°C.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel.

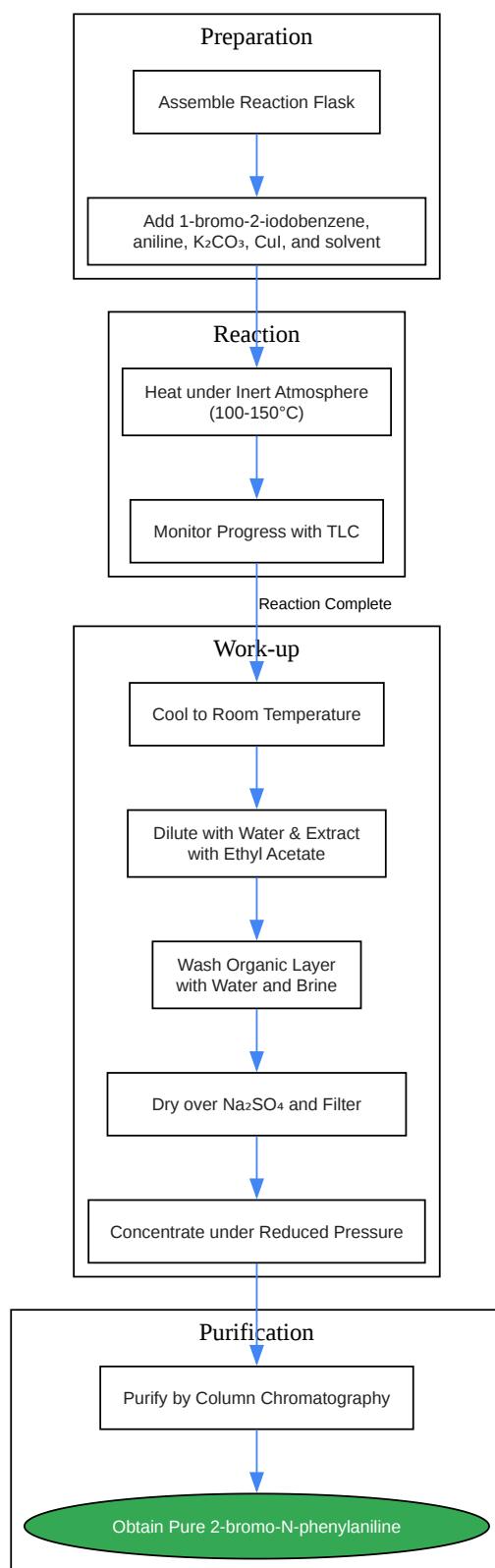
Emergency Procedures and First Aid

Exposure Route	First Aid Measures
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact	Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:


- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides, carbon oxides, and hydrogen bromide may be generated.

- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.


Accidental Release Measures:

- Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
- Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Visualized Workflows and Relationships

[Click to download full resolution via product page](#)

Caption: Hazard Identification and Emergency Response Workflow.

[Click to download full resolution via product page](#)

Caption: Hypothetical Synthesis Workflow for **2-bromo-N-phenylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 61613-22-7[2-Bromo-N-phenylaniline]- Acmec Biochemical [acmec.com.cn]
- 3. 2-Bromo-N-phenylaniline | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- To cite this document: BenchChem. [Technical Guide to the Material Safety of 2-bromo-N-phenylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276325#2-bromo-n-phenylaniline-material-safety-data-sheet-msds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com